molecular formula C19H20ClNO4 B11710443 3-(4-Chlorobenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid

3-(4-Chlorobenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid

Cat. No.: B11710443
M. Wt: 361.8 g/mol
InChI Key: JKDKRCMGADXLPC-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-3-[(4-ethoxyphenyl)carbamoyl]butanoic Acid is a complex organic compound characterized by the presence of chlorophenyl and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-[(4-ethoxyphenyl)carbamoyl]butanoic Acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 4-ethoxyaniline to form an intermediate, which is then reacted with butanoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as flow microreactors can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-3-[(4-ethoxyphenyl)carbamoyl]butanoic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(4-chlorophenyl)-3-[(4-ethoxyphenyl)carbamoyl]butanoic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-[(4-ethoxyphenyl)carbamoyl]butanoic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)butanoic acid
  • 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid
  • (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

Properties

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-4-(4-ethoxyanilino)-4-oxobutanoic acid

InChI

InChI=1S/C19H20ClNO4/c1-2-25-17-9-7-16(8-10-17)21-19(24)14(12-18(22)23)11-13-3-5-15(20)6-4-13/h3-10,14H,2,11-12H2,1H3,(H,21,24)(H,22,23)

InChI Key

JKDKRCMGADXLPC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)Cl)CC(=O)O

Origin of Product

United States

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